Dibutyltin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Understanding DBT's Toxicity:

One major area of research focuses on understanding DBT's toxicological profile. Studies have shown DBT to be:

- Neurotoxic: DBT exposure can disrupt neurite outgrowth and cause cell death in the developing brain, potentially impacting neurological development.

- Endocrine Disruptor: DBT may interfere with hormonal signaling pathways, potentially impacting various physiological functions.

Research in this area aims to elucidate the mechanisms behind these toxic effects and inform risk assessments for potential human exposure.

Exploring DBT's Potential Applications:

Despite its toxicity, DBT's unique properties continue to spark research interest in exploring its potential applications in specific contexts. Some areas of exploration include:

- Biomedical Research: DBT derivatives have been investigated for their potential use in developing new drugs, particularly for treating antibiotic-resistant bacterial infections.

- Material Science: DBT's ability to bind to certain materials makes it a potential candidate for developing new functional materials with specific properties.

It's important to note that these are just a few examples, and most potential applications of DBT are still under investigation. Rigorous evaluation of both the benefits and risks is crucial before any widespread use is considered.

Environmental Monitoring and Remediation:

Due to its past industrial use and persistence in the environment, DBT is also a subject of research related to:

- Environmental Monitoring: Developing methods to accurately detect and measure DBT levels in various environmental matrices (e.g., water, soil) is crucial for understanding its environmental distribution and potential impact.

- Remediation Strategies: Research is ongoing to develop effective methods for removing DBT from contaminated environments, minimizing its long-term environmental impact.

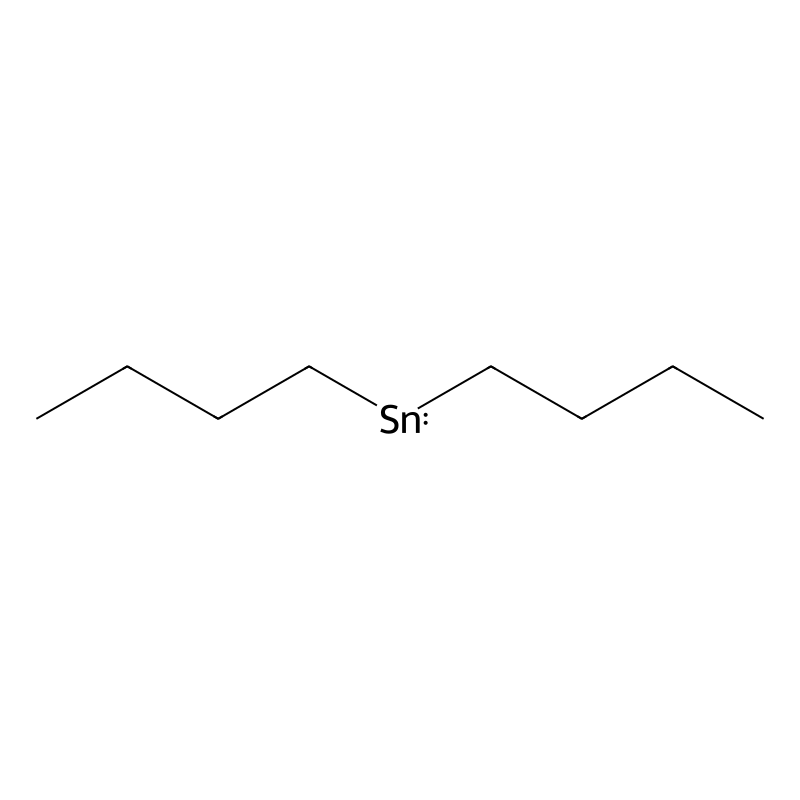

Dibutyltin is an organotin compound characterized by its chemical formula . It typically exists in various forms, including dibutyltin oxide and dibutyltin dilaurate. These compounds are notable for their colorless appearance and are primarily used as catalysts and stabilizers in industrial applications. Dibutyltin oxide, for instance, is a solid that is insoluble in organic solvents and plays a significant role in organic synthesis as a reagent and catalyst .

Dibutyltin compounds exhibit significant biological activity, particularly concerning their toxicity. They are known to cause skin irritation and allergic reactions upon contact. Studies have shown that certain dibutyltins can lead to severe skin burns and may pose reproductive risks . Additionally, these compounds are classified as toxic to aquatic organisms, raising environmental concerns regarding their use and disposal .

The synthesis of dibutyltin compounds can be achieved through several methods:

- Direct Reaction: The most common method involves the reaction of tin with butyl halides (such as butyl chloride) under controlled conditions.

- Hydrolysis: Dibutyltin compounds can be hydrolyzed to form dibutyltin oxide, although the rate of hydrolysis varies among different derivatives .

- Transesterification: This method is often used for creating dibutyltin dilaurate from the reaction of dibutyltin oxide with lauric acid .

Dibutyltin compounds are utilized across various industries:

- Polyvinyl Chloride Stabilizers: They are widely used as heat stabilizers in polyvinyl chloride production.

- Catalysts: These compounds serve as catalysts in the synthesis of esters and silicones.

- Coatings: They are employed in automotive anticorrosion coatings and glass coatings due to their durability and protective properties .

Research into the interactions of dibutyltin compounds has highlighted their reactivity with various substrates. For instance, they can form complexes with dithiols, leading to the synthesis of stannathianes used in further organic transformations . Moreover, studies indicate that these compounds can interact with biological molecules, impacting cellular processes due to their toxic nature.

Dibutyltin belongs to a broader class of organotin compounds. Here are some similar compounds along with a comparison highlighting their uniqueness:

| Compound | Structure | Common Uses | Toxicity Level |

|---|---|---|---|

| Dibutylstannane | Organic synthesis, stabilizer | Moderate | |

| Dibutyltin dilaurate | PVC stabilizer, curing agent | High | |

| Dibutylstannoxane | Catalyst in organic reactions | Moderate | |

| Dibutyl tin dichloride | Synthesis of organotin derivatives | High |

Uniqueness of Dibutyltin: Dibutyltin is particularly notable for its dual role as both a stabilizer and a catalyst in various industrial processes. Its ability to coordinate with different ligands enhances its utility in synthetic applications compared to other organotin compounds.

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Dates

Dibutyltin (DBT) inhibits in vitro androgen biosynthesis of rat immature Leydig cells

Guoping Li, Xiuting Chang, Yingshu Zhao, Daoyuan Li, Xinli KangPMID: 33862173 DOI: 10.1016/j.tox.2021.152779

Abstract

Dibutyltin (DBT) is an organotine widely applied in stabilizing plastics and de-worm poultry agents. But the effects of DBT on immature Leydig cells remain elusive. Thus, the present study aims to investigate whether in vitro exposure to DBT affects immature Leydig cell function of androgen production and delineate the underlying mechanisms. 35 days old rat immature Leydig cells were isolated and exposed to DBT at different concentrations (0, 0.1, 0.5, and 1 μM). It was found that 0.5 and 1 μM DBT lowered androgen production from immature Leydig cells under basal conditions. DBT at 1 μM lowered androgen production from immature Leydig cells under the stimulations from luteinizing hormone or 8-Br-cAMP. DBT at 1 μM lowered 22R-hydroxycholesterol and pregnenolone-mediated androgen production from immature Leydig cells. DBT at 0.1, 0.5, and 1 μM down-regulated the mRNA expression levels of Lhcgr, Star, Cyp11a1, Hsd3b1, and Nr5a1. Further investigation found that DBT at 1 μM directly inhibited CYP11A1 and 3β-HSD1 enzyme activities. In conclusion, this study told us that in vitro exposure to DBT inhibited androgen biosynthesis in immature Leydig cells by selectively interfering with the expressions and enzyme activities of CYP11A1 and 3β-HSD1.Uptake and elimination of butyl- and phenyltins by Ceratophyllum demersum L

Xiaoyu Xiao, Shuhui Zhu, Xiaoming Zou, Yongsheng Song, Jing Jiang, G Daniel ShengPMID: 32062208 DOI: 10.1016/j.chemosphere.2020.126113

Abstract

The widespread occurrence and distribution of organotin compounds (OTCs) in both marine and freshwater ecosystems has aroused considerable concerns in most countries worldwide. In this work, individual kinetics of the elimination of three butyltins and three phenyltins from C. demersum L. were systematically studied for over 240 h in clean water after a 48h period of accumulation. All OTCs were rapidly metabolized to nontoxic inorganic tin by C. demersum L. through stepwise debutylation or dephenylation. In addition to inorganic tin, monobutyltin (MBT) and monophenyltin (MPT) were the primary degradation products of tributyltin (TBT) and triphenyltin (TPT), with small amounts of dibutyltin (DBT) and diphenyltin (DPT), respectively, also being present. The estimated half-life of TPT (240 h) in C. demersum L. was longer than that of TBT (100 h), although the TPT was less hydrophobic. The corresponding degradation mechanisms may be attributed to a cascade of enzymatic reactions of CYP450 enzymes in C. demersum L. The pH played an important role in both plant growth and TBT degradation. Although pH 8.9 was more suitable for C. demersum L. growth, it uptook and metabolized more TBT at pH 5.0, which may be because the cationic species TBT(at pH 5.0) was metabolized more easily than the neutral hydroxide species TBTOH (at pH 8.9). C. demersum L. may thus be the plant with the most potential for the remediation of OTC-contaminated freshwater environments.

A Validated Routine Method for Butyltin Determination in Seafood by Gas Chromatography Inductively Coupled Plasma Isotope Dilution Mass Spectrometry

Stig Valdersnes, Berit Solli, Veronika Sele, Kåre JulshamnPMID: 30594270 DOI: 10.5740/jaoacint.17-0539

Abstract

Organotin compounds are anthropogenic metal species with multiple uses as pesticides, preservatives, antifouling agents, biocides, and catalysts. Butyltins are the main organotin compounds found in biota, and the highest levels are found in marine foodstuffs. In this paper, we present the figures of merit for an in-house validated method for routine analysis of butyltins in seafood using GC inductively coupled plasma isotope dilution MS. The working range of the method spanned several orders of magnitude from 3.3-1013, 2.4-785, and 0.3-900 ng Sn/g dry weight for monobutyltin (MBT), dibutyltin (DBT), and tributyltin (TBT), respectively. The trueness of the method was evaluated by analyzing Certified Reference Materials (CRMs) ERM CRM 477 (Mussel Tissue) and NIES CRM 15 (Scallop). Recoveries, with RSD % in parentheses, were 78 (±14), 80 (±6), and 88% (±8%) for MBT, DBT, and TBT in ERM CRM 477 and 96% (±5%) for TBT in NIES CRM 15. Good agreements were found between experimental uncertainties and uncertainties predicted for single-laboratory validated methods calculated from the maximum standard measurement uncertainty function. The method has proven to be robust, and the wide range of seafood validated ensures that the method is applicable for measuring butyltins in marine tissue.Total synthesis of D-glycero-D-mannno-heptose 1β, 7-bisphosphate with 3-O-amyl amine linker and its monophosphate derivative

Xiao-Peng Zou, Chun-Jun Qin, Jing Hu, Jun-Jie Fu, Guang-Zong Tian, Oren Moscovitz, Peter H Seeberger, Jian YinPMID: 32768170 DOI: 10.1016/S1875-5364(20)30075-3

Abstract

D-Glycero-D-mannno-heptose 1β, 7-bisphosphate (HBPβ) is an important intermediate for constructing the core structure of Gram-negative bacterial lipopolysaccharides and was reported as a pathogen-associated molecular pattern (PAMP) that regulates immune responses. HBPβ with 3-O-amyl amine linker and its monophosphate derivative D-glycero-D-mannno-heptose 7-phosphate (HP) with 1α-amyl amine linker have been synthesized as candidates for immunity study of HBPβ. The O3-amyl amine linker of heptose was installed by dibutyltin oxide-mediated regioselective alkylation under fine-tuned protecting condition. The stereoselective installation of 1β-phosphate ester was achieved by NIS-mediated phosphorylation at low temperature. The strategy for installation of 3-O-amyl amine linker onto HBP derivative can be expanded to the syntheses of other conjugation-ready carbohydrates bearing anomeric phosphoester.Organotins in the aquatic media of secondary anabranches in the Three Gorges Reservoir Region, China

Jun-Min Gao, Xiao-Ling Chen, Chun-Rong Ren, Hui Qiu, Ke Zhang, Jin-Song Guo, Zhuo-Heng Tang, Wen-Nan Wu, Ya-Li ZhangPMID: 30419377 DOI: 10.1016/j.chemosphere.2018.10.204

Abstract

The Three Gorges Reservoir Region (TGRR) is one of the most sensitive areas of ecological environment in China. As vital backwater areas, the secondary anabranches of the TGRR were prone to eutrophication in Spring which would affect the distribution and transfer of organotins (OTs) among aquatic media. This study quantified the concentrations of butyltins (BTs) and phenyltins (PhTs) in water columns and aquatic media of two anabranches of the TGRR, the Daning River (DR) and the Xiaojiang River (XR) during the state of eutrophication. Our results showed that the average concentrations of BTs and PhTs in surface water are 43.91, 81.25 ng Sn Lin the DR, and 63.49, 69.21 ng Sn L

in the XR, respectively, and there were no obvious differences in the concentrations of BTs and PhTs across the water columns in the DR and XR. PhTs, especially monophenyltin (MPhT), are predominated in the dissolved phase, whereas BTs, especially dibutyltin (DBT), are predominated in both suspended particulate matter (SPM) and the sediment. Shipping and agricultural activity were likely the sources of OTs in both the DR and XR. High concentrations of tributyltin (TBT) and triphenyltin (TPhT) are still present in the aquatic media of the TGRR, and pose a significant risk to aquatic organisms due to the potential for bioaccumulation. Therefore, it is necessary to further monitor and assess OTs especially PhTs in surface water, and to continue to restrict the use of OTs to protect the aquatic environment of the TGRR.

Dibutyltin(IV) Complexes Derived from L-DOPA: Synthesis, Molecular Docking, Cytotoxic and Antifungal Activity

Erika Rocha-Del Castillo, Omar Gómez-García, Dulce Andrade-Pavón, Lourdes Villa-Tanaca, Teresa Ramírez-Apan, Antonio Nieto-Camacho, Elizabeth GómezPMID: 30504627 DOI: 10.1248/cpb.c18-00441

Abstract

A series of organotin(IV) complexes was herein prepared and characterized. A one-pot synthetic strategy afforded reasonable to high yields, depending on the nature of the ligand. All new complexes were fully characterized by spectroscopic techniques, consisting of IR, MS and NMR (H,

C and

Sn). The in vitro cytotoxicity tests demonstrated that the organotin complexes produced a greater inhibition, versus cisplatin (the positive control), of the growth of six human cancer cell lines: U-251 (glioblastoma), K-562 (chronic myelogenous leukemia), HCT-15 (colorectal), MCF-7 (breast), MDA-MB-231 (breast) and SKLU-1 (non-small cell lung). The potency of this cytotoxic activity depended on the nature of the substituent bonded to the aromatic ring. All complexes exhibited excellent IC

values. The test compounds were also screened in vitro for their antifungal effect against Candida glabrata and Candida albicans, showing minimum inhibitory concentration (MIC) values lower than those obtained for fluconazole. A brine shrimp bioassay was performed to examine the toxic properties. Molecular docking studies demonstrated that the organotin(IV) complexes bind at the active site of topoisomerase I in a similar manner to topotecan, sharing affinity for certain amino acid side chains (Ile535, Arg364 and Asp533), as well as for similar DNA regions (DA113, DC112 and DT10).

Spatiotemporal distribution of organotin compounds in the coastal water of the Bahía Blanca estuary (Argentina)

Pamela Y Quintas, Mónica B Alvarez, Andrés H Arias, Mariano Garrido, Jorge E MarcovecchioPMID: 30659490 DOI: 10.1007/s11356-019-04181-7

Abstract

Several areas within the Bahía Blanca estuary (BBE), with different maritime traffic intensity, were studied in order to confirm the presence and assess the distribution of tributyltin (TBT), dibutyltin (DBT), and monobutyltin (MBT) in the water column. The organotin compounds (OTCs) were determined in the water samples-taken in summer, autumn, winter, and spring of 2014-by gas chromatography coupled to mass spectrometry after liquid-liquid extraction with hexane. The incidence of TBT throughout the whole sampling period indicated a continuous presence of this compound to the study area. However, in accordance with the butyltin degradation index (BDI), TBT was not recently introduced in the BBE. Furthermore, the average TBT levels exceeded the international guideline established by the Oslo-Paris commission (0.62 ng Sn L). As a result, certain biological effects could be expected to occur in sensitive species such as mussels. While DBT were below the detection limit in the 75% of the samples analyzed, MBT was detected in all the samples and no significant differences were found among the concentrations measured in the different seasons (Kruskal-Wallis test, p > 0.05). In addition, no correlations were found among the OTCs levels and the evaluated physiochemical parameters (Spearman coefficient, p > 0.05).

Preliminary studies about the role of physicochemical parameters on the organotin compound dynamic in a South American estuary (Bahía Blanca, Argentina)

Pamela Y Quintas, Eleonora M Fernández, Carla V Spetter, Andrés H Arias, Mariano Garrido, Jorge E MarcovecchioPMID: 30721360 DOI: 10.1007/s10661-019-7260-3

Abstract

This work provides a preliminary study of the destination, mobility, and availability of tributyltin (TBT), dibutyltin (DBT), and monobutyltin (MBT) in contaminated sediments and water column within Puerto Rosales Port, located in the middle zone of the Bahía Blanca Estuary (Argentina). Therefore, this study presents the first comprehensive results of the role of several physicochemical parameters (temperature, pH, Eh, salinity, turbidity, organic matter, chlorophyll, and macronutrients) in behavior of organotin compounds (OTCs) in a marine-coastal ecosystem. The samples were collected seasonally in May, August, and November during 2014. Levels of OTCs were determined in sediments and water column samples by means of gas chromatography-mass spectrometry analysis. Degradation index analyses suggested not recent inputs of TBT at the area of study. However, results submitted a continuous input of TBT into the column water; further, its distribution and degradation pattern were shown to be influenced by salinity, turbidity, particulate organic matter, chlorophyll, and nitrates. These last two parameters, chlorophyll and nitrates, also were very important for sediment samples. Chlorophyll together with high temperatures recorded in the surface sediments triggers biodegradation process of TBT and DBT resulting in high MBT levels while nitrates seemed to promote debutylation process. Furthermore, pH appeared to influence drastically the adsorption/desorption activity of TBT and DBT in sediment. Finally, the Eh obtained suggested a degradation of TBT thanks to the presence of Fe (III) in this compartment. In addition, in fact, the results outlined a possible MBT additional input that contributes to the pollution observed in the study area. Graphical abstract Organotin compounds behavior according to several physicochemical parameters.Levels of tin and organotin compounds in human urine samples from Iowa, United States

Manuel Gadogbe, Wei Bao, Brian R Wels, Suzie Y Dai, Donna A Santillan, Mark K Santillan, Hans-Joachim LehmlerPMID: 31057082 DOI: 10.1080/10934529.2019.1605779

Abstract

Exposure to tin in the general US population is near ubiquitous, as determined using urinary tin levels measured by inductively coupled plasma mass spectrometry (ICP-MS). Urinary tin levels are associated with chronic health outcomes, such as diabetes; however, it is unclear if these associations are due to the presence of inorganic and organic forms of tin in urine. To address this knowledge gap, levels of total tin and several organotin compounds (OTCs) were measured in convenience urine samples from pregnant women and adults from Iowa, United States. Total tin and OTC levels in urine samples were quantified using ICP-MS and gas chromatography with pulsed flame photometric detection (GC-PFPD), respectively. ICP-MS detected tin in almost all urine samples from both study populations. Low levels of dibutyltin were detected in two out of fifty human urine samples. Importantly, storage of urine samples in plastic containers, but not HNO-pretreated glass vials drastically reduced the recoveries of OTCs, in particular, tributyltin. Although their detection frequency is low, exposures to OTC should be considered when studying associations between human exposures to tin compounds and adverse health outcomes; however, urinary OTC levels measured in banked urine samples may not be suitable as biomarkers of OTC exposure.

Effects of Perinatal Exposure to Dibutyltin Chloride on Fat and Glucose Metabolism in Mice, and Molecular Mechanisms,

Raquel Chamorro-García, Bassem M Shoucri, Sigal Willner, Heidi Käch, Amanda Janesick, Bruce BlumbergPMID: 29787037 DOI: 10.1289/EHP3030

Abstract

The organotin dibutyltin (DBT) is used in the manufacture of polyvinyl chloride (PVC) plastics, in construction materials, and in medical devices. Previous animal studies showed detrimental effects of DBT duringdevelopment at relatively high doses, but little was known about the effects of DBT exposure at environmentally relevant doses on endpoints such as obesity and metabolic disease.

We tested the potential obesogenic effects of DBT using

and

models.

We evaluated the effects of DBT on nuclear receptor activation and adipogenic potential using human and mouse multipotent mesenchymal stromal stem cells (MSCs). We also evaluated the effects of perinatal exposure to environmentally relevant doses of DBT in C57BL/6J mice.

DBT activated human and mouse PPARγ and RXRα in transient transfection assays, increased expression of adipogenic genes, promoted adipogenic differentiation and increased lipid accumulation in mouse and human MSCs,

. DBT-induced adipogenic differentiation was abolished by the PPARγ antagonist T0070907, indicating that DBT was acting primarily through PPARγ. Perinatal exposure to low doses of DBT led to increased fat storage, decreased glucose tolerance, and increased circulating leptin levels in male, but not female, mice.

DBT acted as an obesogen by inducing lipid accumulation in human and mouse MSCs through a PPARγ-dependent pathway.

exposure to biologically relevant doses of DBT during perinatal development led to increased fat storage, elevated leptin levels in plasma, and glucose intolerance in mice. Based on these findings, we posit that monitoring of DBT levels in human samples may aid in understanding and potentially preventing the rising rates of metabolic disorders in human populations. https://doi.org/10.1289/EHP3030.